Diastereomeric Specificity: (2S,3R) vs. (2R,3R) in HIV CCR5 Antagonist Aplaviroc (ONO-4128) Synthesis
The (2R,3R) diastereomer of Boc-2-amino-3-cyclohexyl-3-hydroxypropanoic acid is the confirmed intermediate in the synthesis of Aplaviroc (ONO-4128, GW-873140), a CCR5 antagonist that inhibits HIV-1Ba-L, HIV-1JRFL, and HIV-1MOKW with IC50 values of 0.1–0.4 nM . The (2S,3R) diastereomer differs in configuration at the α-carbon (C-2), producing the enantiomer of the cyclohexylnorstatine scaffold. In the context of the Aplaviroc synthetic route documented in the Drug Synthesis Database, the intermediate is explicitly identified as the (2R,3R) isomer [1]. Substituting the (2S,3R) diastereomer would generate a stereochemically distinct spirodiketopiperazine product with unpredictable CCR5 binding affinity. The stereochemical assignment of the natural product core has been confirmed by single-crystal X-ray diffraction analysis of the related compound 2(S)-[(Boc-L-phenylalanyl-L-histidyl)amino]-3-cyclohexyl-1(S)-hydroxyl-1-(1-methyl-2-oxopyrrolidin-3(S)-yl)propane [2].
| Evidence Dimension | Stereochemical configuration at C-2 position determining biological activity of final drug substance |
|---|---|
| Target Compound Data | (2S,3R) configuration; enantiomer of (2R,3S) cyclohexylnorstatine scaffold |
| Comparator Or Baseline | (2R,3R)-Boc-2-amino-3-cyclohexyl-3-hydroxypropanoic acid; used as intermediate in Aplaviroc synthesis leading to a CCR5 antagonist with IC50 0.1–0.4 nM against HIV-1 strains |
| Quantified Difference | Stereochemical divergence at C-2: (2S) vs (2R); the two diastereomers are not interchangeable in stereospecific syntheses |
| Conditions | Aplaviroc synthetic route documented in EP 1378510 / WO 0274770; CCR5 binding assay and HIV-1 replication inhibition in cell-based assays |
Why This Matters
For programs targeting CCR5 antagonists or related spirodiketopiperazine scaffolds, selecting the correct diastereomer determines whether the final compound matches the pharmacologically validated stereochemistry.
- [1] Drug Synthesis Database (YaoZhi). GW-873140, ONO-4128, AK-602 Synthesis Route; intermediate (I): (2R,3R)-2-[(tert-butoxycarbonyl)amino]-3-cyclohexyl-3-hydroxypropanoic acid. View Source
- [2] Williams, P. D., et al. (1991). Renin inhibitors containing conformationally restricted P1-P1' dipeptide mimetics. Journal of Medicinal Chemistry, 34(3), 887–900. PMID: 2002469. View Source
